molecular formula C9H19N2O4P B14278687 Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate CAS No. 139109-18-5

Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate

Cat. No.: B14278687
CAS No.: 139109-18-5
M. Wt: 250.23 g/mol
InChI Key: WQZCZMWGMWCSMD-UHFFFAOYSA-N
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Description

Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate typically involves the reaction of imidazolidinone derivatives with phosphonic acid esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.

Scientific Research Applications

Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.

    Industry: The compound is used in the production of flame retardants and plasticizers, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate include:

  • 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
  • 2-(2-oxoimidazolidin-1-yl)propanoic acid
  • 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid

Uniqueness

This compound is unique due to its specific phosphonate group, which imparts distinct chemical properties and reactivity. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications. Additionally, its potential as an enzyme inhibitor sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.

Properties

CAS No.

139109-18-5

Molecular Formula

C9H19N2O4P

Molecular Weight

250.23 g/mol

IUPAC Name

1-di(propan-2-yloxy)phosphorylimidazolidin-2-one

InChI

InChI=1S/C9H19N2O4P/c1-7(2)14-16(13,15-8(3)4)11-6-5-10-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,12)

InChI Key

WQZCZMWGMWCSMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(N1CCNC1=O)OC(C)C

Origin of Product

United States

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